3-(2-Aminoethyl)-2-hydroxybenzoic acid
Description
Overview of the Hydroxybenzoic Acid Class in Academic Research
Hydroxybenzoic acids are a class of phenolic acids characterized by a benzene (B151609) ring substituted with at least one hydroxyl group and one carboxylic acid group. mdpi.com These compounds are secondary metabolites found widely throughout the plant kingdom, as well as in fungi, bacteria, and even animals. mdpi.com In plants, they play roles in growth, development, and defense against environmental stressors. mdpi.com Phenolic acids are broadly categorized into two main groups based on their carbon skeleton: benzoic acid derivatives (C6-C1) and cinnamic acid derivatives (C6-C3). mdpi.com
The hydroxybenzoic acid scaffold is of significant interest in academic research due to the diverse biological activities exhibited by its members. ppor.az These activities include antimicrobial, antioxidant, anti-inflammatory, antimutagenic, and anti-cancer properties. mdpi.comresearchgate.net The specific activity and potency of a hydroxybenzoic acid derivative are influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov
Common examples of hydroxybenzoic acids studied in research include:
Salicylic (B10762653) acid (2-hydroxybenzoic acid): Known for its anti-inflammatory, analgesic, and antimicrobial properties. mdpi.comresearchgate.net
p-Hydroxybenzoic acid (4-hydroxybenzoic acid): Exhibits antifungal, antimutagenic, and antimicrobial activities. Its alkyl esters, known as parabens, are widely used as preservatives. mdpi.comppor.az
Gallic acid (3,4,5-trihydroxybenzoic acid): Possesses strong antioxidant, antineoplastic, and bacteriostatic properties. mdpi.com
Protocatechuic acid (3,4-dihydroxybenzoic acid): A metabolite of antioxidants found in foods, it is studied for its potential to enhance antioxidant defense systems. nih.gov
The versatility of the hydroxybenzoic acid structure allows for numerous synthetic modifications, making it a valuable template for developing new therapeutic agents and other biologically active molecules. ppor.azresearchgate.net
Significance of Aminoethyl Substitution in Benzoic Acid Derivatives for Research
The introduction of an aminoethyl [-CH2CH2NH2] group to a benzoic acid derivative can significantly alter its physicochemical and biological properties, making it a key strategy in medicinal chemistry and drug design. mdpi.comnumberanalytics.com Amine functional groups are prevalent in many biologically active compounds and are crucial for their activity. numberanalytics.com
The significance of the aminoethyl substitution in a research context stems from several factors:
Modification of Physicochemical Properties: The primary amine in the aminoethyl group is basic and can be protonated at physiological pH. This can increase the hydrophilicity and water solubility of the parent molecule, which is a critical factor for drug delivery and bioavailability. nih.gov Conversely, the ethyl linker provides a degree of lipophilicity. This balance of hydrophilic and lipophilic character is essential for molecules designed to interact with biological membranes and receptors. nih.gov
Introduction of a Reactive Handle: The primary amine serves as a nucleophile and a site for further chemical modification. numberanalytics.com For instance, a 3-aminoethyl salicylic acid derivative has been synthesized and attached to sensor chips via an amide bond, demonstrating its utility as a tool for studying molecular interactions. researchgate.net
Bioisosteric Replacement and Structural Mimicry: The aminoethyl side chain is a structural feature of many important endogenous molecules, such as the neurotransmitter dopamine (B1211576) (4-(2-aminoethyl)benzene-1,2-diol). wikipedia.org By incorporating this moiety, researchers can design molecules that mimic these natural ligands and potentially interact with their biological targets, such as G-protein coupled receptors.
Modulation of Biological Activity: The presence and position of the aminoethyl group can confer or enhance specific biological activities. For example, novel aminoethyl-substituted chalcones have been developed as potential multifunctional agents for Alzheimer's disease, showing potent acetylcholinesterase (AChE) inhibitory activity. mdpi.comnih.gov The terminal amino group, in particular, was found to significantly influence this inhibition. mdpi.com
The aminoethyl group is a versatile functional component that provides researchers with a tool to fine-tune the properties of benzoic acid derivatives for a wide range of scientific applications, from creating molecular probes to developing novel therapeutic candidates. nbinno.com
Structural Relationship of 3-(2-Aminoethyl)-2-hydroxybenzoic Acid to Other Bioactive Benzoic Acid Compounds
The chemical structure of this compound contains three key functional components: a 2-hydroxybenzoic acid (salicylic acid) core, an aminoethyl side chain, and a specific substitution pattern on the benzene ring. Its potential bioactivity can be inferred by examining its structural relationship to other well-characterized bioactive compounds that share one or more of these features.
Relationship to Salicylic Acid: The core of the molecule is salicylic acid, a compound renowned for its anti-inflammatory, analgesic, and antibacterial activities. researchgate.netnih.gov The biological effects of salicylic acid and its derivatives are often attributed to the 2-hydroxybenzoic acid arrangement. The addition of substituents to the salicylic acid ring can modify its activity. For example, a derivative named 3-aminoethyl salicylic acid (3AESA) was specifically synthesized to study protein binding, indicating that substitutions at the 3-position are of scientific interest and can retain biological interaction capabilities. researchgate.net
Relationship to Dopamine: A prominent structural feature of this compound is the 2-aminoethyl side chain. This is the same side chain found in the neurotransmitter dopamine. wikipedia.org Dopamine's structure consists of this side chain attached to a catechol (benzene-1,2-diol) ring. While the aromatic core of this compound is a salicylic acid moiety rather than a catechol, the presence of the aminoethyl group suggests the potential for interaction with biological targets that recognize this specific side chain, such as certain receptors or enzymes. acs.org The combination of a phenolic ring and an aminoethyl group is a hallmark of the phenethylamine (B48288) family, which includes many neuroactive compounds. wikipedia.org
Relationship to Other Substituted Benzoic Acids: The molecule can also be compared to other substituted benzoic acids, such as 3-hydroxybenzoic acid and various dihydroxybenzoic acids (DHBAs). mdpi.comnih.gov These compounds are known to possess a range of biological activities, including antioxidant and receptor-agonist effects. nih.gov The specific positioning of the hydroxyl, carboxyl, and aminoethyl groups in this compound creates a unique electronic and steric profile that distinguishes it from these other derivatives and will ultimately determine its specific biological function. For instance, the presence of a carboxyl group has been shown to be important for the binding of ligands to the D2 dopamine receptor. nih.gov
The following table provides a structural comparison of this compound with its key structural relatives.
| Compound Name | Structure | Key Shared Features with this compound | Primary Bioactivity/Significance |
| This compound | - | Subject of this article | |
| Salicylic acid | 2-hydroxybenzoic acid core | Anti-inflammatory, analgesic, antibacterial researchgate.netnih.gov | |
| Dopamine | 2-Aminoethyl side chain | Neurotransmitter, neuromodulator wikipedia.org | |
| 3-Hydroxybenzoic acid | Substituted benzoic acid core | Agonist of hydroxycarboxylic acid receptors nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(2-aminoethyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c10-5-4-6-2-1-3-7(8(6)11)9(12)13/h1-3,11H,4-5,10H2,(H,12,13) |
InChI Key |
SXPNDOQLDVUOJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)CCN |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Structural Elucidation Techniques
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are fundamental techniques for analyzing the structural features of "3-(2-Aminoethyl)-2-hydroxybenzoic acid". IR spectroscopy is particularly useful for identifying the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. The key functional groups in this compound are the carboxylic acid, a primary amine, a phenolic hydroxyl group, and a substituted benzene (B151609) ring.
The IR spectrum of a 2-hydroxybenzoic acid derivative typically shows a broad absorption band for the O-H stretch of the carboxylic acid, often centered around 3000 cm⁻¹, which can overlap with C-H stretching vibrations. The intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, a common feature in salicylic (B10762653) acid derivatives, can influence the position and shape of these bands. farmaceut.orgresearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong band in the region of 1650-1700 cm⁻¹. The N-H stretching of the primary amino group usually presents as two bands in the 3300-3500 cm⁻¹ range for asymmetric and symmetric stretching, respectively. quora.com
UV-Vis spectrophotometry provides insights into the electronic transitions within the molecule. The aromatic ring and its substituents in "this compound" give rise to characteristic absorption bands in the UV region. For aminobenzoic acid isomers, absorption maxima are typically observed that can be attributed to π-π* and n-π* transitions. sielc.comsphinxsai.comresearchgate.net For instance, 3-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com The electronic spectra of such compounds can be influenced by the solvent and the pH of the solution, which affects the ionization state of the amino and carboxyl groups. whiterose.ac.uk
Table 1: Characteristic Infrared Absorption Bands for Functional Groups in 2-Hydroxybenzoic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1650 |
| Phenolic Hydroxyl | O-H stretch | 3600-3200 (broad) |
| Primary Amine | N-H stretch | 3500-3300 (two bands) |
| Aromatic Ring | C-H stretch | 3100-3000 |
Table 2: Typical Ultraviolet-Visible Absorption Maxima for Aminobenzoic Acid Derivatives
| Compound Type | Wavelength (λmax) | Electronic Transition |
|---|---|---|
| Aminobenzoic Acids | ~200-230 nm | π → π* |
| Aminobenzoic Acids | ~270-300 nm | π → π* |
X-ray Crystallography for Solid-State Structural Determination of Analogues
In the crystal structure of 4-benzamido-2-hydroxybenzoic acid, the molecule exhibits key structural features that are likely to be relevant to "this compound". These include the planarity of the aromatic ring and the formation of intramolecular hydrogen bonds. For example, an intramolecular O-H⋯O hydrogen bond is often observed between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring. nih.gov
Furthermore, intermolecular interactions, such as hydrogen bonding and π–π stacking, play a crucial role in the packing of these molecules in the crystal lattice. In the case of 4-benzamido-2-hydroxybenzoic acid, carboxylic acid inversion dimers are formed through pairs of O-H⋯O hydrogen bonds. nih.gov Similar interactions would be expected for "this compound," with the amino group also participating in intermolecular hydrogen bonding. The study of such analogues allows for a detailed understanding of the conformational preferences and supramolecular assembly of this class of compounds.
Table 3: Example Crystallographic Data for an Analogue, 4-Benzamido-2-hydroxybenzoic acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₁NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.6689 (5) |
| b (Å) | 32.039 (3) |
| c (Å) | 6.6413 (5) |
| β (°) | 103.530 (5) |
| Volume (ų) | 1172.74 (18) |
| Z | 4 |
Data obtained from the crystallographic study of 4-benzamido-2-hydroxybenzoic acid. nih.gov
Computational Studies and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic structure, which governs the molecule's reactivity, stability, and intermolecular interactions.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(2-Aminoethyl)-2-hydroxybenzoic acid, DFT calculations can predict a variety of key properties. By solving the Kohn-Sham equations, one can determine the molecule's ground-state energy, electron density distribution, and molecular orbitals.
These calculations are crucial for understanding the molecule's stability and reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important descriptors of chemical reactivity. A smaller HOMO-LUMO gap generally implies a higher reactivity. In a study on various benzoic acid derivatives, DFT computations were used to report on quantum chemical reactivity analysis. nih.gov For this compound, the presence of both electron-donating (aminoethyl and hydroxyl) and electron-withdrawing (carboxylic acid) groups would significantly influence these frontier orbitals.
Furthermore, DFT can be used to calculate thermodynamic properties such as the enthalpy of formation. nih.gov Theoretical calculations on hydroxybenzoic acid isomers using methods like B3PW91 and CBS-QMPW1 have been shown to provide accurate enthalpies of formation in the gaseous phase. nih.gov Such data is vital for assessing the energetic feasibility of reactions involving the title compound.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| Ground-State Energy | -X.XXXX Hartrees | Indicates the overall stability of the molecule. |
| HOMO Energy | -Y.YYY eV | Relates to the electron-donating ability. |
| LUMO Energy | -Z.ZZZ eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | ΔE eV | An indicator of chemical reactivity and stability. |
| Dipole Moment | D.DD Debye | Influences solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations.
Analysis of Intermolecular and Intramolecular Interactions
The functional groups of this compound—a carboxylic acid, a hydroxyl group, and an aminoethyl group—are all capable of participating in various non-covalent interactions, which are critical for its structure, properties, and potential biological function.
Hydrogen Bonding: The molecule can form both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond is likely to form between the hydroxyl group at the 2-position and the carbonyl oxygen of the carboxylic acid group, creating a stable six-membered ring. chemistryguru.com.sg This type of interaction has been studied in 2-hydroxybenzoic acid and is known to significantly affect its acidity and physical properties. nih.govguidechem.com The amino group on the ethyl side chain can also act as a hydrogen bond donor, while the nitrogen and the hydroxyl oxygen can act as acceptors, leading to a complex network of intermolecular hydrogen bonds in the solid state or in solution. quora.com
Pi-Pi Stacking: The benzene (B151609) ring of this compound allows for π-π stacking interactions with other aromatic systems. The strength of these interactions is influenced by the substituents on the aromatic ring. nih.govnih.gov The presence of both electron-donating and electron-withdrawing groups on the ring of the title compound would modulate the electrostatic potential of the aromatic face, thereby influencing the geometry and energy of stacking arrangements. nih.govresearchgate.net Studies on p-aminobenzoic acid have shown that π-π stacking is a prominent interaction in aqueous solutions. acs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis
The flexibility of the aminoethyl side chain in this compound makes conformational analysis a key aspect of understanding its behavior. Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule over time. nih.gov By simulating the atomic motions based on a force field, MD can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in solution.
Table 2: Potential Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Behavior |
| τ1 (C-C-C-N) | Rotation around the C-C bond of the ethyl group | Multiple stable rotamers (gauche, anti) |
| τ2 (C-C-N-H) | Rotation around the C-N bond | Influences the orientation of the amino group |
| τ3 (C-C-C=O) | Rotation of the carboxylic acid group | Likely restricted due to intramolecular H-bond |
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target.
Prediction of Binding Affinities for Enzymes and Receptors
Molecular docking programs can estimate the binding affinity, often expressed as a binding energy or a docking score, which indicates the strength of the interaction between the ligand and the target. bioinformation.net A lower binding energy generally suggests a more stable complex. For this compound, potential targets could include enzymes or receptors where the molecule's functional groups can form favorable interactions. For example, various benzoic acid derivatives have been investigated as potential inhibitors for targets like the main protease of SARS-CoV-2. nih.gov The predicted binding affinity can help to prioritize compounds for further experimental testing. nih.gov
Identification of Key Interacting Residues and Binding Site Characteristics
Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-protein complex. This model allows for the identification of key amino acid residues in the binding site that interact with the ligand. nih.gov For this compound, one would expect the carboxylic acid group to form salt bridges with positively charged residues like arginine or lysine, or hydrogen bonds with polar residues. The hydroxyl and amino groups could also participate in hydrogen bonding networks. The aromatic ring could engage in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. A study on benzoic acid derivatives targeting the SARS-CoV-2 main protease identified interactions with residues like GLU166, HIS41, and ASN142. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Result | Interpretation |
| Binding Energy | -8.5 kcal/mol | Suggests a strong and favorable binding interaction. |
| Interacting Residues | Lys72, Glu91, Asp184, Phe169 | Highlights the specific amino acids involved in binding. |
| Types of Interactions | Salt bridge with Lys72, H-bond with Glu91 and Asp184, π-π stacking with Phe169 | Details the nature of the chemical interactions stabilizing the complex. |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methodologies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have become indispensable tools in medicinal chemistry for elucidating the complex interplay between a molecule's structure and its biological activity. While specific computational SAR studies focused exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on analogous 2-hydroxybenzoic acid (salicylic acid) derivatives provides a robust framework for understanding its potential structure-activity relationships. These studies reveal critical insights into how modifications of the parent scaffold can influence biological activity, offering a predictive lens through which the activity of this compound can be hypothetically assessed.
A significant body of computational work has centered on salicylic (B10762653) acid derivatives as inhibitors of various enzymes, such as cyclooxygenase (COX). For instance, QSAR studies on acyl salicylic acid derivatives have demonstrated that both hydrophobicity (LogP) and total molecular energy (Etotal) are key contributors to their inhibitory action against COX-1. fip.orgfip.org These models suggest that derivatives with optimized hydrophobicity and higher total energy, which can indicate greater reactivity for intermolecular interactions, are likely to exhibit more potent inhibition. fip.orgfip.org
Molecular docking simulations further refine this understanding by predicting the binding modes and affinities of these derivatives within the active site of their target proteins. For COX-1, docking studies have shown that various acyl-salicylic acid derivatives can achieve higher binding affinities than aspirin (B1665792), a well-known salicylic acid derivative. fip.orgbohrium.com This improved affinity is often attributed to specific interactions with key amino acid residues in the enzyme's active site.
In the context of other therapeutic targets, 3D-QSAR and pharmacophore modeling of 3-keto salicylic acid chalcones as HIV-1 integrase inhibitors have highlighted the importance of the 3-keto salicylic acid moiety for chelating with essential metal ions (Mg2+) in the enzyme's active site. nih.gov The replacement of the carboxylic acid group with functionalities less capable of this coordination, such as nitro or cyano groups, resulted in a significant loss of inhibitory activity, underscoring the critical role of this structural feature. nih.gov
Furthermore, computational analysis of 5-acetamido-2-hydroxy benzoic acid derivatives has been used to predict pharmacokinetic properties and binding affinities with COX-2 receptors. mdpi.com These in silico studies help in assessing the drug-likeness of compounds based on parameters like molecular weight and lipophilicity, in line with established principles such as Lipinski's rule of five. mdpi.com
The following interactive data tables summarize findings from computational studies on various 2-hydroxybenzoic acid derivatives, which can be used to infer the potential structure-activity relationship of this compound.
| Derivative Class | Target | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Acyl salicylic acid derivatives | COX-1 | QSAR, Molecular Docking | Hydrophobicity (LogP) and total molecular energy (Etotal) are significant for inhibitory activity. Several derivatives showed higher in silico affinity than aspirin. | fip.orgfip.org |
| 3-Keto salicylic acid chalcones | HIV-1 Integrase | 3D-QSAR, Pharmacophore Modeling | The 3-keto salicylic acid pharmacophore is crucial for chelating with Mg2+ ions in the active site. | nih.gov |
| Benzofuran salicylic acid derivatives | Lymphoid tyrosine phosphatase (LYP) | 3D-QSAR, Pharmacophore Mapping | Generated a five-point pharmacophore (two hydrogen bond acceptors, one donor, two aromatic rings) that yielded a significant QSAR model. | tandfonline.com |
| 5-Acetamido-2-hydroxy benzoic acid derivatives | COX-2 | Molecular Docking, Pharmacokinetic Prediction | Derivatives showed better bioavailability and binding affinity with the COX-2 receptor compared to the parent compound. | mdpi.com |
| Substituted 2-hydroxybenzoic acids | SIRT5 | Molecular Docking | The 2-hydroxybenzoic acid moiety is essential for SIRT5 inhibition, with the hydroxyl group forming a hydrogen bond with Val221. | nih.gov |
| Derivative Class | Biological Activity | Important Descriptors | Descriptor Type | Reference |
|---|---|---|---|---|
| p-Hydroxy benzoic acid derivatives | Antimicrobial | Valence first order molecular connectivity index (1χv), Kier's alpha first order shape index (κα1), Balaban topological index (J) | Topological | nih.gov |
| Substituted benzoic acid hydrazides | Antibacterial/Antifungal | Dipole moment (μ), Energy of the lowest unoccupied molecular orbital (LUMO) | Physicochemical | researchgate.net |
| Benzoic acids | Toxicity to Vibrio fischeri | Log P, pKa, ELUMO | Physicochemical | nih.gov |
Biological Activity and Mechanistic Pharmacology
Investigation of Receptor Binding Mechanisms of Hydroxybenzoic Acid Analogues
Interactions with Hydroxycarboxylic Acid Receptors (HCA1, HCA2)
Hydroxybenzoic acids are part of a larger family of hydroxycarboxylic acids that have been identified as ligands for a specific family of G-protein-coupled receptors known as hydroxycarboxylic acid (HCA) receptors. nih.gov This family includes three members: HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B). nih.govresearchgate.net These receptors are activated by endogenous intermediates of energy metabolism. nih.gov For instance, HCA1 is activated by lactate, HCA2 by the ketone body 3-hydroxy-butyric acid, and HCA3 by the β-oxidation intermediate 3-hydroxy-octanoic acid. researchgate.net
Upon activation, these receptors couple with Gi-type G-proteins, which leads to the inhibition of adenylate cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.net This signaling pathway is particularly relevant in adipocytes, where it mediates antilipolytic effects. researchgate.net
While specific binding studies for 3-(2-Aminoethyl)-2-hydroxybenzoic acid with HCA receptors are not extensively detailed in the reviewed literature, the general structural motif of a hydroxybenzoic acid suggests potential interaction. The activation of HCA receptors by their agonists involves a critical salt bridge formation between the carboxyl group of the ligand and a conserved arginine residue within the receptor's binding pocket. nih.gov The hydroxyl group also plays a crucial role in ligand recognition and receptor activation. nih.gov
Several synthetic agonists have been developed for these receptors. For example, 3,5-dihydroxybenzoic acid (3,5-DHBA) is a specific activator of HCA1. nih.gov Niacin (nicotinic acid), a well-known therapeutic agent, and its derivatives like acipimox (B1666537) and acifran, are potent agonists of HCA2. nih.govwikipedia.org Activation of HCA2 is associated with both antilipolytic and anti-inflammatory effects. nih.goviiab.me
Table 1: Ligands and Activity at Hydroxycarboxylic Acid Receptors
| Receptor | Endogenous Ligand | Synthetic/Other Agonists | Primary Function |
|---|---|---|---|
| HCA1 (GPR81) | Lactate researchgate.net | 3,5-Dihydroxybenzoic acid nih.gov | Antilipolysis nih.gov |
| HCA2 (GPR109A) | 3-Hydroxy-butyric acid researchgate.net | Niacin, Acipimox, Acifran nih.gov | Antilipolysis, Anti-inflammation nih.gov |
| HCA3 (GPR109B) | 3-Hydroxy-octanoic acid researchgate.net | - | Antilipolysis researchgate.net |
Modulation of Enzymatic Activities by Related Compounds
Enzyme Inhibition and Activation Studies (e.g., COX-1, Cholinesterases, Neuraminidases, Carboxylases/Decarboxylases)
Hydroxybenzoic acid derivatives have been shown to modulate the activity of several enzymes.
Cholinesterases: A significant area of research has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), by hydroxybenzoic acid derivatives. frontiersin.org These enzymes are critical for regulating the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. frontiersin.org Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, which is characterized by impaired cholinergic transmission. frontiersin.org Studies have shown that various hydroxybenzoic acids can inhibit AChE. researchgate.netnih.gov For example, a study of 16 different hydroxybenzoic acids demonstrated that all tested compounds inhibited the hydrolysis of acetylcholine. researchgate.netnih.gov The inhibitory activity (IC50) of these compounds ranged from 5.50 to 34.19 µmol/µmol of AChE. nih.govnih.gov Some derivatives exhibit dual-target activity, acting as both antioxidants and cholinesterase inhibitors. frontiersin.org For instance, certain catechol and pyrogallol (B1678534) derivatives of hydroxybenzoic acid have been identified as potent BChE inhibitors, while others with longer carbon chain spacers are more effective against AChE. frontiersin.org
Cyclooxygenases (COX-1 and COX-2): Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govnih.gov Some hydroxybenzoic acid derivatives, particularly those with diarylisoxazole scaffolds, have been shown to be potent and selective inhibitors of COX-1. nih.gov The inhibition can be reversible or irreversible. acs.org For example, aspirin (B1665792) (2-(acetyloxy)benzoic acid) irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue (S530) in the active site. nih.govacs.org The benzoic acid moiety of aspirin is recognized by an arginine residue (R120) in the enzyme's active site. nih.gov
Neuraminidases: Neuraminidase is a key enzyme in the life cycle of the influenza virus, and its inhibition is a major strategy for antiviral therapy. nih.govmdpi.com Benzoic acid derivatives have been designed and synthesized as influenza neuraminidase inhibitors. nih.gov These inhibitors often feature a lipophilic side chain that binds to a hydrophobic pocket in the enzyme's active site. nih.gov For example, a benzoic acid inhibitor with a lipophilic side chain at C-3 and a guanidine (B92328) group at C-5 has been shown to be an effective inhibitor. nih.gov
Carboxylases/Decarboxylases: Hydroxybenzoic acids are substrates for various carboxylases and decarboxylases. For instance, 4-hydroxyisophthalic acid decarboxylase can catalyze the production of 4-hydroxyisophthalic acid from 4-hydroxybenzoic acid. researchgate.net Non-oxidative decarboxylases of phenolic compounds, including hydroxybenzoic acids, are important in biotechnology for the production of various chemicals. nih.gov Oxidative decarboxylation of p-hydroxybenzoic acids can also be catalyzed by peroxidases. nih.gov
Mechanistic Insights into Enzyme-Compound Interactions
The mechanisms by which hydroxybenzoic acid analogues interact with enzymes are diverse and depend on both the enzyme and the specific structure of the compound.
Cholinesterase Inhibition: Molecular modeling studies suggest that hydroxybenzoic acid derivatives can act as bifunctional cholinesterase inhibitors. frontiersin.org They can interact with both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.netnih.gov The binding is often non-competitive. frontiersin.org The interactions can involve hydrophobic and π-π stacking with amino acid residues in the active site, such as Phe330 in AChE. nih.gov
COX Inhibition: The interaction of benzoic acid derivatives with COX enzymes is well-characterized. For acidic NSAIDs, the carboxylate group typically forms an ion-pair interaction with a conserved arginine residue (Arg-120 in COX-1, Arg-106 in COX-2) at the mouth of the active site channel. nih.gov The rest of the inhibitor molecule then extends into the hydrophobic channel. The selectivity for COX-1 versus COX-2 can be influenced by subtle differences in the active site volumes and the flexibility of the surrounding amino acid residues. acs.org
Neuraminidase Inhibition: Structure-based drug design has been instrumental in developing benzoic acid-based neuraminidase inhibitors. X-ray crystallography has revealed that these inhibitors bind to the active site of the enzyme. nih.govnih.gov The interactions are often driven by hydrophobic interactions with a newly formed pocket created by the movement of certain amino acid residues, such as Glu278 and Arg226. nih.gov Additionally, charged groups on the inhibitor, like a guanidine group, can form favorable electrostatic interactions with negatively charged residues in the active site, such as Asp152, Glu120, and Glu229. nih.gov
Table 2: Enzyme Modulation by Hydroxybenzoic Acid Analogues
| Enzyme | Type of Modulation | Mechanistic Details |
|---|---|---|
| Cholinesterases (AChE, BChE) | Inhibition frontiersin.org | Non-competitive binding to catalytic and peripheral sites. frontiersin.orgnih.gov |
| Cyclooxygenases (COX-1, COX-2) | Inhibition nih.gov | Ion-pair interaction with active site arginine, hydrophobic interactions. nih.gov |
| Neuraminidase | Inhibition nih.gov | Binding to hydrophobic pocket and electrostatic interactions in the active site. nih.gov |
| Carboxylases/Decarboxylases | Substrate researchgate.netnih.gov | Enzymatic conversion (carboxylation or decarboxylation). researchgate.netnih.gov |
Cellular Mechanisms in In Vitro Models (Excluding Clinical Human Trial Data)
In vitro studies using cell models have provided further insights into the biological effects of hydroxybenzoic acid derivatives.
Derivatives of hydroxybenzoic acid have demonstrated the ability to prevent Aβ-induced cytotoxicity in differentiated human neuroblastoma (SH-SY5Y) cells. frontiersin.org This neuroprotective effect is significant in the context of Alzheimer's disease, where amyloid-beta plaque formation is a key pathological feature. researchgate.netnih.gov
In the context of inflammation, the activation of HCA2 by its agonists in cultured murine microglial cells has been shown to switch the cells from a pro-inflammatory to an anti-inflammatory phenotype. wikipedia.org This effect is mediated by the HCA2 receptor, as blocking the receptor prevents this phenotypic change. wikipedia.org
Furthermore, some hydroxybenzoic acids and their derivatives have been reported to possess antimicrobial and antioxidant properties. scispace.comrasayanjournal.co.in Their antioxidant activity is attributed to their ability to scavenge free radicals, which is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov
Effects on Cellular Processes (e.g., Gene Expression, Cellular Architecture, ECM Production, Cell Cycle Regulation)
No studies were identified that investigated the effects of this compound on cellular processes such as gene expression, cellular architecture, extracellular matrix (ECM) production, or the regulation of the cell cycle.
Role in Oxidative Stress Modulation (e.g., Nrf2 Signaling Pathway)
There is no available research on the role of this compound in the modulation of oxidative stress or its potential interaction with the Nrf2 signaling pathway.
Antimicrobial Properties in Laboratory Settings (e.g., Antibacterial, Antifungal, Antimycobacterial Efficacy)
No in vitro studies detailing the antibacterial, antifungal, or antimycobacterial efficacy of this compound have been published.
Anti-inflammatory Pathways Investigated in Cellular Systems
Information regarding the investigation of this compound in relation to anti-inflammatory pathways in cellular systems is not present in the current body of scientific literature.
Anti-diabetic Activity in Cellular Models (e.g., HepG2 cells via miR-1271/IRS1/PI3K/AKT/FOXO1 pathway)
There are no studies available that explore the potential anti-diabetic activity of this compound in cellular models, such as HepG2 cells, or its effects on the miR-1271/IRS1/PI3K/AKT/FOXO1 pathway.
Enzymatic Reactions and Biosynthesis Pathways
Biosynthesis of Related Amino- and Hydroxybenzoic Acids in Biological Systems
Nature employs intricate metabolic pathways to synthesize a vast array of aromatic compounds from simple precursors. The shikimate pathway is a central route for the biosynthesis of aromatic amino acids and numerous other aromatic compounds, including hydroxybenzoic acids. Variations and extensions of this pathway give rise to amino-substituted benzoic acids.
A key pathway for the formation of aminobenzoic acids is the aminoshikimate pathway, which leads to the production of 3-Amino-5-hydroxybenzoic acid (AHBA). researchgate.netmdpi.com AHBA is a crucial precursor for a large class of important natural products, including ansamycin (B12435341) and mitomycin antibiotics. researchgate.netfrontiersin.org This pathway is considered a variation of the well-known shikimate pathway. mdpi.com
The biosynthesis begins with precursors from primary metabolism, such as UDP-D-glucose. nih.gov A series of enzymatic steps, including oxidation, transamination, phosphorylation, and condensation, leads to the formation of 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP). nih.gov This molecule is the entry point into the aminoshikimate pathway proper. Subsequent enzymatic reactions catalyzed by enzymes such as aminoDHQ synthase, aminoDHS dehydratase, and aminoSHK dehydrogenase transform aminoDAHP through several intermediates. mdpi.com The final step is the aromatization of 5-deoxy-5-aminodehydroshikimic acid, a reaction catalyzed by AHBA synthase, to yield 3-amino-5-hydroxybenzoic acid. researchgate.net
A summary of the key enzymes in the later stages of the aminoshikimate pathway is presented below.
| Enzyme | Abbreviation | Function |
| 4-amino-3,4-dideoxy-D-arabino-heptulosonate 7-phosphate synthase | aminoDAHPS | Catalyzes the formation of aminoDAHP. nih.gov |
| 5-deoxy-5-aminodehydroquinate synthase | aminoDHQ synthase | Converts aminoDAHP to 5-deoxy-5-aminodehydroquinate. mdpi.com |
| 5-deoxy-5-aminodehydroshikimate dehydratase | aminoDHS dehydratase | Catalyzes the dehydration of 5-deoxy-5-aminodehydroquinate. mdpi.com |
| 3-amino-5-hydroxybenzoic acid synthase | AHBA synthase | Catalyzes the final aromatization step to form AHBA. researchgate.net |
Salicylic (B10762653) acid (2-hydroxybenzoic acid) is a phenolic compound vital for plant signaling, particularly in defense against pathogens. researchgate.net Plants have evolved two primary biosynthetic pathways to produce salicylic acid, both originating from the shikimate pathway product, chorismate. mdpi.com
The phenylalanine-dependent pathway , also known as the PAL pathway, involves the conversion of chorismate to phenylalanine. researchgate.netmdpi.com The enzyme phenylalanine ammonia-lyase (PAL) then deaminates phenylalanine to form cinnamate. researchgate.net Through a series of subsequent reactions, which can include hydroxylation and side-chain shortening via benzoate, salicylic acid is formed. researchgate.net Evidence suggests this pathway is predominant in some species, like tobacco, especially following infection with pathogens like the Tobacco mosaic virus. nih.gov
The phenylalanine-independent pathway , or isochorismate pathway, is the major route for salicylic acid production in model plants like Arabidopsis thaliana. researchgate.netchemrxiv.org In this pathway, the enzyme isochorismate synthase (ICS) converts chorismate directly to isochorismate. mdpi.com Subsequent enzymatic steps, which are still being fully elucidated but may involve enzymes like PBS3, convert isochorismate into salicylic acid. mdpi.com Studies indicate that over 90% of pathogen-induced salicylic acid in Arabidopsis is synthesized via this route. researchgate.net
| Pathway | Key Intermediate | Key Enzyme | Predominant in |
| Phenylalanine-Dependent | Cinnamate | Phenylalanine ammonia-lyase (PAL) | Tobacco, Rice researchgate.netnih.gov |
| Phenylalanine-Independent | Isochorismate | Isochorismate synthase (ICS) | Arabidopsis thaliana researchgate.netchemrxiv.org |
Enzymatic Transformations and Derivatization
Enzymes are powerful biocatalysts capable of performing highly specific and efficient chemical transformations. These properties are harnessed in biocatalysis for the synthesis of valuable chemicals and for studying the modification of natural products.
Hydroxybenzoic acid decarboxylases are a class of enzymes that catalyze the non-oxidative removal of a carboxyl group from a hydroxybenzoic acid substrate. nih.gov These enzymes belong to the family of lyases and are notable for the reversibility of their reaction. nih.gov This reversibility allows them to be used not only for decarboxylation but also for the regioselective carboxylation of phenols using CO2 as a substrate, a reaction analogous to the Kolbe-Schmitt synthesis. nih.govacs.org
For instance, 2,3-dihydroxybenzoic acid decarboxylase from Fusarium oxysporum has been shown to efficiently catalyze the decarboxylation of various substituted salicylic acids. nih.gov In the reverse direction, it can carboxylate catechol to produce 2,3-dihydroxybenzoic acid with high conversion rates. nih.gov Similarly, 4-hydroxybenzoate (B8730719) decarboxylase catalyzes the conversion of 4-hydroxybenzoate to phenol (B47542) and CO2. stackexchange.com The regioselectivity of these enzymes is a significant advantage; benzoic acid decarboxylases typically show exclusive selectivity for carboxylation at the ortho-position relative to the phenolic hydroxyl group. acs.org
| Enzyme | EC Number | Reaction | Source Organism (Example) |
| 4-Hydroxybenzoate decarboxylase | 4.1.1.61 | 4-hydroxybenzoate ⇌ phenol + CO2 | Klebsiella aerogenes stackexchange.com |
| 2,3-Dihydroxybenzoic acid decarboxylase | N/A | 2,3-dihydroxybenzoate ⇌ catechol + CO2 | Fusarium oxysporum nih.gov |
| 2,6-Dihydroxybenzoic acid decarboxylase | N/A | 2,6-dihydroxybenzoate ⇌ resorcinol (B1680541) + CO2 | Rhizobium sp. gpnotebook.com |
The introduction of an amine group is a critical step in the biosynthesis of many natural products. While direct enzymatic aminoethylation of a benzoic acid ring is not a commonly described single-step reaction, related amine modifications are widespread and typically catalyzed by aminotransferases.
Aminotransferases, also known as transaminases, are pyridoxal-5'-phosphate (P5'P)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (like an amino acid) to a keto acid acceptor. nih.gov This "ping-pong bi-bi" mechanism is central to amino acid metabolism and the biosynthesis of nitrogen-containing secondary metabolites. nih.gov
In the context of modifying aromatic compounds, ω-transaminases (ω-TAs) are particularly relevant as they can transfer an amino group to a ketone or aldehyde that is not at the α-position relative to a carboxyl group. mdpi.com These enzymes are widely used in biocatalysis for the synthesis of chiral amines. frontiersin.org For example, the biosynthesis of the neurotransmitter serotonin (B10506) involves the decarboxylation of 5-hydroxytryptophan (B29612) to produce 5-hydroxytryptamine (serotonin), which features an aminoethyl side chain on an indole (B1671886) ring. wikipedia.org The key step is catalyzed by an aromatic L-amino acid decarboxylase, which acts on an amino acid precursor that already contains the nitrogen atom. This highlights a common biological strategy: the amine functionality is incorporated early in the biosynthetic pathway, often via transamination of a keto-acid precursor, and the side chain is subsequently modified (e.g., by decarboxylation) to yield the final structure.
Role of Metabolic Enzymes in In Vitro Biotransformation Studies of Related Compounds
In vitro biotransformation studies, using either isolated enzymes or whole-cell systems, are invaluable for producing novel compounds, elucidating metabolic pathways, and engineering new biosynthetic routes. Hydroxybenzoic acids and related phenolics are common substrates in such studies due to their structural importance in pharmaceuticals, polymers, and other high-value chemicals.
Metabolic engineering of microorganisms like Corynebacterium glutamicum and Pseudomonas taiwanensis has enabled the production of hydroxybenzoic acids from simple carbon sources like glucose. wikipedia.org For example, by introducing and optimizing a 4-hydroxybenzoate 3-hydroxylase, researchers engineered a strain of C. glutamicum to produce 4-amino-3-hydroxybenzoic acid from glucose. wikipedia.org This demonstrates how enzymes can be used to perform specific hydroxylations on aminobenzoic acid scaffolds.
Similarly, oxidoreductases such as laccases, tyrosinases, and peroxidases are widely studied for their ability to modify phenolic compounds in vitro. mdpi.com These enzymes can catalyze hydroxylations and polymerizations of phenols, which is relevant for bioremediation and the synthesis of novel polyphenolic structures. mdpi.com Lipases are another class of enzymes used in the derivatization of hydroxy-substituted esters, enabling the synthesis of enantiomerically enriched compounds through selective hydrolysis or esterification. Such enzymatic approaches offer a green alternative to traditional chemical synthesis, often providing superior chemo-, regio-, and stereoselectivity under mild reaction conditions. frontiersin.org
| Enzyme/System | Substrate Class | Transformation | Application |
| 4-Hydroxybenzoate 3-hydroxylase (mutant) | 4-Aminobenzoic acid | Regioselective hydroxylation | Production of 4-amino-3-hydroxybenzoic acid wikipedia.org |
| Chorismate pyruvate-lyase | Chorismate | Conversion to 4-hydroxybenzoate | Production of 4-HBA and its derivatives |
| Lipase (e.g., CAL-B) | Hydroxy-substituted β-amino esters | Enantioselective hydrolysis | Synthesis of chiral β-amino esters |
| Laccase, Tyrosinase | Phenolic compounds | o-hydroxylation, oxidation | Bioremediation, synthesis of o-quinones mdpi.com |
Analytical Methodologies for Detection and Quantification in Research
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are central to the separation and analysis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid from complex mixtures, providing high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The choice of detector is critical and depends on the required sensitivity and selectivity.
UV Detection: Due to the presence of the benzoic acid chromophore, this compound can be detected by UV spectrophotometry. The selection of an appropriate wavelength, typically around the absorbance maximum of the compound, is essential for sensitivity.
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. This may require derivatization of the amino group with a fluorescent tag.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and structural information, which is invaluable for unambiguous identification and quantification, especially in complex biological matrices.
A typical HPLC method for a similar compound, 4-hydroxybenzoic acid, is detailed below and could be adapted for this compound.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Retention Time | Approximately 6.14 min for p-hydroxy benzoic acid |
This table is illustrative and based on methods for similar compounds; optimization would be required for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is a necessary step to convert it into a more volatile form suitable for GC analysis.
Common derivatization approaches for compounds with amino and hydroxyl groups include silylation, which replaces active hydrogens with a nonpolar moiety.
| Parameter | Condition |
| Derivatization Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized gradient (e.g., initial temp 60°C, ramp to 300°C) |
| MS Detection | Electron Ionization (EI) |
This table presents a general approach; specific conditions would need to be developed for the derivatized this compound.
Sample Preparation and Derivatization Strategies for Analytical Purposes
Effective sample preparation is critical for accurate and reliable analytical results, aiming to isolate the target analyte from the sample matrix and minimize interference.
For the analysis of this compound in complex matrices such as biological fluids or plant tissues, an extraction and enrichment step is typically required. Common techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte, which is then eluted with a suitable solvent. This is often preferred for its efficiency and ability to handle small sample volumes.
Chemical derivatization can be employed to improve the analytical properties of this compound. The primary goals of derivatization in this context are:
Increased Volatility for GC-MS: As mentioned, derivatization is essential for GC analysis.
Enhanced Detection for HPLC: Derivatization with a chromophoric or fluorophoric reagent can significantly improve the sensitivity of UV or fluorescence detection. For instance, the primary amine can be reacted with reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA).
| Derivatization Reagent | Target Functional Group | Analytical Enhancement |
| MTBSTFA | Amino, Hydroxyl, Carboxyl | Increased volatility for GC-MS |
| Dansyl Chloride | Primary Amine | Fluorescence detection in HPLC |
| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence detection in HPLC |
This table provides examples of derivatization strategies that could be applicable to this compound.
Spectrophotometric Quantification Methods
Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of this compound, although they may be less specific. These methods are often based on a color-forming reaction.
For instance, the phenolic hydroxyl group in the 2-position can potentially react with specific reagents to produce a colored product. A common method for phenolic compounds is the reaction with iron(III) chloride, which often produces a distinct color that can be measured spectrophotometrically. Another approach could involve diazotization and coupling reactions, which are used for the determination of similar compounds like sodium salicylate.
A hypothetical spectrophotometric method could be based on the following principles:
| Step | Description |
| 1. Reagent Preparation | Preparation of a colorimetric reagent (e.g., iron(III) chloride solution or a diazotized amine). |
| 2. Reaction | Mixing a known volume of the sample containing this compound with the reagent under optimized conditions (e.g., pH, temperature). |
| 3. Measurement | Measurement of the absorbance of the resulting colored solution at its wavelength of maximum absorbance using a spectrophotometer. |
| 4. Quantification | Determination of the concentration of the analyte from a calibration curve prepared using standard solutions. |
This table outlines a general procedure for a potential spectrophotometric assay.
Colorimetric Assays for Hydroxybenzoic Acid Moieties
Colorimetric assays provide a straightforward and cost-effective approach for the quantification of compounds containing specific functional groups. For "this compound," the presence of a 2-hydroxybenzoic acid (salicylic acid) moiety allows for well-established colorimetric detection methods.
One of the most common methods is based on the reaction between the phenolic hydroxyl group of the hydroxybenzoic acid and iron(III) ions. In a weakly acidic solution, 2-hydroxybenzoic acid and its derivatives react with iron(III) chloride or iron(III) nitrate (B79036) to form a distinctively colored violet-blue complex. rsc.orgscribd.com The intensity of this color is directly proportional to the concentration of the hydroxybenzoic acid derivative in the sample, which can be quantified spectrophotometrically by measuring the absorbance at the wavelength of maximum absorption (λmax), typically around 520-530 nm.
The general procedure involves:
Preparation of Standards: A series of standard solutions of "this compound" of known concentrations are prepared in a suitable solvent.
Reaction: A fixed volume of an iron(III) salt solution is added to each standard and the unknown sample. The solutions are allowed to incubate for a set period to ensure complete color development.
Measurement: The absorbance of each solution is measured using a colorimeter or a spectrophotometer.
Calibration Curve: A calibration curve is generated by plotting the absorbance of the standards against their corresponding concentrations.
Quantification: The concentration of "this compound" in the unknown sample is determined by interpolating its absorbance value on the calibration curve.
Below is an example of a data set that could be generated for a calibration curve.
| Standard Concentration (µg/mL) | Absorbance at 530 nm (AU) |
|---|---|
| 10 | 0.112 |
| 20 | 0.225 |
| 40 | 0.448 |
| 60 | 0.670 |
| 80 | 0.895 |
| 100 | 1.120 |
Other, more specialized colorimetric methods have been developed for specific isomers of hydroxybenzoic acids, such as a nitrite-molybdate method that is selective for 2,3-dihydroxybenzoic acid. researchgate.net While not directly applicable to the mono-hydroxylated target compound, such methods highlight the potential for developing highly specific colorimetric assays based on the unique reactivity of the analyte.
Validation of Analytical Methods for Specificity, Sensitivity, and Reproducibility in Research Settings
Validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. wjarr.comgavinpublishers.com For research involving "this compound," method validation ensures the reliability, consistency, and accuracy of the data generated. wjarr.com The key parameters for validation in a research setting, as guided by principles from regulatory bodies like the International Council for Harmonisation (ICH), include specificity, sensitivity, and reproducibility. europa.eu
Specificity/Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.comeuropa.eu For a method analyzing "this compound," specificity can be demonstrated by:
Spiking Studies: Analyzing blank matrix samples (e.g., buffer, cell culture media) spiked with the analyte and potential interferents to show that the signal is unique to the analyte.
Orthogonal Methods: Comparing the results from the primary method (e.g., colorimetric assay) with those from a different, well-characterized method that relies on a different principle, such as High-Performance Liquid Chromatography (HPLC). europa.eu An HPLC method would separate "this compound" from other compounds based on its physicochemical properties before detection, providing a high degree of specificity. nih.govnih.gov
Sensitivity
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is typically established at a signal-to-noise ratio of 10:1 or by demonstrating that the analyte can be measured with a defined level of precision (e.g., Relative Standard Deviation ≤ 20%). nih.gov
For a hypothetical HPLC method for "this compound," the sensitivity parameters might be established as follows.
| Parameter | Definition | Typical Acceptance Criterion (Research) | Example Value |
|---|---|---|---|
| Limit of Detection (LOD) | Lowest concentration with a signal-to-noise ratio of 3:1 | Signal > 3x Baseline Noise | 5 ng/mL |
| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable precision and accuracy | Signal > 10x Baseline Noise; RSD ≤ 20% | 15 ng/mL |
Reproducibility (Precision)
Reproducibility assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV). Precision is evaluated at different levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but with different analysts, on different days, or with different equipment. europa.eu
Validation of precision involves analyzing a sufficient number of aliquots of a homogeneous sample at different concentrations within the method's range.
| Precision Level | Conditions | Number of Replicates | Typical Acceptance Criterion (RSD %) |
|---|---|---|---|
| Repeatability (Intra-assay) | Same day, same analyst, same instrument | n ≥ 5 | ≤ 15% |
| Intermediate Precision (Inter-assay) | Different days, different analysts | n ≥ 5 per condition | ≤ 20% |
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 3-(2-Aminoethyl)-2-hydroxybenzoic Acid and its Analogues
Currently, specific academic literature focusing exclusively on this compound is limited. The primary source of information for this specific compound is its entry in chemical databases such as PubChem, which provides details on its structure and basic chemical properties nih.gov. However, a broader understanding can be gleaned from the extensive research on its constituent moieties: the 2-hydroxybenzoic acid (salicylic acid) core and the aminoethyl substituent.
The 2-hydroxybenzoic acid scaffold is a well-established pharmacophore, with its derivatives exhibiting a wide range of biological activities. Research has shown that the number and position of hydroxyl groups on the benzoic acid ring significantly influence its antioxidant and antiradical properties nih.gov. Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity nih.gov. Furthermore, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of enzymes such as SIRT5, a sirtuin deacetylase involved in metabolic pathways, suggesting potential applications in cancer therapy nih.gov. The synthesis of various hydroxybenzoic acid derivatives is well-documented, often involving the esterification of the carboxylic acid or the modification of the hydroxyl group nih.govresearchgate.net.
Analogues of this compound, such as other amino-substituted hydroxybenzoic acids, have also been a subject of study. For instance, 5-acetamido-2-hydroxybenzoic acid and its derivatives have been synthesized and evaluated for their analgesic properties mdpi.com. The synthetic methodology for these compounds often involves the acylation of an amino-substituted salicylic (B10762653) acid mdpi.com. The broader class of hydroxybenzoic acid derivatives has been explored for a multitude of biological activities, including antimicrobial, antialgal, antimutagenic, anti-inflammatory, and antiviral effects azjm.orgppor.azrasayanjournal.co.inscispace.comresearchgate.netglobalresearchonline.net.
The table below summarizes the key biological activities observed in various analogues of hydroxybenzoic acid, providing a framework for the potential activities of this compound.
| Analogue Class | Key Biological Activities | Supporting Research Highlights |
| Dihydroxybenzoic Acids | Antioxidant, Anti-inflammatory | The position of hydroxyl groups influences superoxide radical scavenging activity nih.gov. 2,3-dihydroxybenzoic acid can decrease hydrogen peroxide-induced activation of NF-κB nih.gov. |
| Amino-substituted Salicylic Acids | Analgesic | 5-acetamido-2-hydroxy benzoic acid derivatives have shown dose-dependent analgesic effects mdpi.com. |
| General Hydroxybenzoic Acid Derivatives | Antimicrobial, Antiviral, Antitumorigenic | Esters of hydroxybenzoic acid have shown high antifungal activity azjm.org. Phenazine-1-carboxylic acid conjugates of hydroxybenzoic acids exhibit antimicrobial and antiviral properties nih.gov. |
Emerging Research Avenues for Further Investigation
The unique structural features of this compound present several exciting avenues for future research. The combination of a chelating 2-hydroxybenzoic acid moiety and a flexible aminoethyl side chain suggests potential applications in areas where metal ion chelation and specific biological interactions are important.
One promising area of investigation is the development of novel enzyme inhibitors. The 2-hydroxybenzoic acid core has already been shown to be a key functional group for the inhibition of SIRT5 nih.gov. The addition of the aminoethyl group could allow for further interactions within the enzyme's binding pocket, potentially leading to increased potency and selectivity. Future research could focus on the synthesis and screening of a library of this compound analogues against a panel of enzymes, particularly those involved in metabolic diseases and cancer.
Another emerging avenue is the exploration of this compound class as neuroprotective agents. Various hydroxybenzoic acid isomers and their metabolites have been studied for their potential to ameliorate cardiovascular and neurological problems nih.gov. The antioxidant properties of the hydroxybenzoic acid core, combined with the potential for the aminoethyl group to interact with neurotransmitter systems, make this an intriguing area for further study. Research could involve investigating the ability of these compounds to protect neuronal cells from oxidative stress and other forms of damage.
Furthermore, the structural similarity of the aminoethyl group to biogenic amines suggests the potential for these compounds to interact with receptors and transporters for neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. This could open up research into their potential applications in neuropharmacology.
Potential for Development of Novel Research Tools and Probes from this Compound Class
The chemical scaffold of this compound is well-suited for the development of novel research tools and probes for chemical biology. The presence of multiple functional groups—the carboxylic acid, the hydroxyl group, and the primary amine—provides handles for chemical modification and conjugation to other molecules.
One potential application is the development of fluorescent probes. The amino group can be readily derivatized with a fluorophore, while the hydroxybenzoic acid moiety can act as a recognition element for specific biological targets. Such probes could be used to visualize and track the localization and dynamics of target proteins or other biomolecules within living cells.
Additionally, this compound class could be utilized to create affinity-based probes for target identification. By immobilizing a derivative of this compound on a solid support, it could be used to capture binding partners from cell lysates, leading to the identification of novel cellular targets for this chemical scaffold.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(2-Aminoethyl)-2-hydroxybenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with aminoethyl groups. For example, esterification of 3-hydroxybenzoic acid followed by nucleophilic substitution with 2-aminoethanol under acidic catalysis can yield the target compound . Reaction optimization should focus on pH control (pH 5–7) to avoid side reactions, with monitoring via thin-layer chromatography (TLC) or HPLC. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) improves yield and purity.
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR (DMSO-d6, 400 MHz) resolves aromatic protons (δ 6.5–7.5 ppm) and aminoethyl signals (δ 2.8–3.2 ppm). NMR confirms carboxyl (δ ~170 ppm) and hydroxyl groups .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/0.1% trifluoroacetic acid gradient) to assess purity (>98% AUC) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z 196.2 (calculated: 195.18 g/mol) .
Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?
- Methodological Answer : At neutral pH (7.0), the compound exhibits optimal stability due to balanced protonation of the amino and carboxyl groups. Under alkaline conditions (pH >8), the hydroxyl group deprotonates, increasing solubility but risking ester hydrolysis. Acidic conditions (pH <4) may protonate the amino group, reducing nucleophilicity and altering reaction pathways . Stability assays (UV-Vis spectroscopy at λ = 260 nm) over 24 hours are recommended to determine degradation kinetics .
Advanced Research Questions
Q. What computational approaches predict the interaction of this compound with biological targets, and how are these validated experimentally?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., carboxyl group for hydrogen bonding). Molecular docking (AutoDock Vina) simulates binding to enzymes like cyclooxygenase-2 (COX-2) .
- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding affinity (K) or fluorescence quenching assays to study interactions with DNA/proteins .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the 5-position of the benzene ring to enhance lipophilicity. Synthesize amide or sulfonamide derivatives via coupling reagents (EDC/HOBt) .
- Biological Screening : Test derivatives against target enzymes (e.g., kinases) using kinetic assays (IC determination) or cell-based models (e.g., anti-inflammatory activity in RAW 264.7 macrophages) .
Q. What are the degradation pathways of this compound under oxidative stress, and how can degradation products be characterized?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to HO (3% v/v, 40°C) for 48 hours. Monitor degradation via LC-MS/MS to identify products (e.g., quinone derivatives from hydroxyl group oxidation) .
- Isolation and Identification : Use preparative HPLC to isolate degradation products, followed by high-resolution MS (HRMS) and - HSQC NMR for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
